2-((2-(Dimethylamino)ethyl)amino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid
Description
This compound features a 4-oxobutanoic acid backbone substituted with two distinct moieties:
- 2-(Methoxycarbonyl)phenylamino group: Contributes aromaticity and ester functionality, influencing lipophilicity and electronic properties.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-19(2)9-8-17-13(15(21)22)10-14(20)18-12-7-5-4-6-11(12)16(23)24-3/h4-7,13,17H,8-10H2,1-3H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBJJEZTRVEFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(Dimethylamino)ethyl)amino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid is a synthetic organic molecule with potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O4
- Molecular Weight : 364.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances solubility and bioavailability, while the methoxycarbonyl group may contribute to its binding affinity.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Effects | Exhibits selective cytotoxicity against certain cancer cell lines. |
| Enzyme Inhibition | Inhibits specific enzymes linked to tumor progression (e.g., kinases). |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine release in vitro. |
Case Studies and Research Findings
- Antitumor Activity : A study investigated the compound's effect on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Mechanism of Enzyme Inhibition : Research demonstrated that the compound acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . This mechanism underlines its potential as an anticancer agent.
- Neuroprotective Effects : In an animal model of neurodegeneration, administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function, indicating protective effects on neuronal health .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration. The half-life is approximately 6 hours, allowing for twice-daily dosing in therapeutic settings.
Safety and Toxicity
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, high doses have been associated with hepatotoxicity in animal models, necessitating further investigation into its long-term effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison
Key Observations :
Backbone Similarities: All compounds share the 4-oxobutanoic acid core, enabling hydrogen bonding via the carboxylic acid and amide groups.
Substituent Effects: The dimethylaminoethyl group in the target compound enhances solubility in polar solvents compared to purely aromatic substituents (e.g., fluorophenyl in ). The methoxycarbonylphenyl group increases lipophilicity relative to non-esterified analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) .
Physicochemical Data :
Hypothesized Bioactivity :
- The dimethylaminoethyl group may enhance cellular uptake, while the methoxycarbonylphenyl moiety could modulate target binding (e.g., kinase or protease inhibition).
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and protection/deprotection strategies. Critical parameters include:
- Reaction Conditions : Temperature control (e.g., 0–5°C for amine coupling to avoid side reactions) and solvent selection (e.g., DMF for polar intermediates) .
- Intermediate Validation : Use HPLC or LC-MS to confirm the integrity of intermediates, as residual solvents (e.g., methanol) can interfere with downstream steps .
- Purification : Gradient elution via flash chromatography (e.g., 5–20% MeOH in DCM) to isolate the final product with >95% purity.
Basic: How is the compound’s structure validated in academic research?
Answer:
Structural confirmation employs:
- NMR Spectroscopy : NMR (e.g., δ 2.60–2.80 for CH groups, δ 3.68 for methoxy protons) and NMR to verify backbone and substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHNO: 366.1772) .
- X-ray Crystallography (if applicable): Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .
Basic: What methodologies are used to assess its biological activity?
Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC) against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
- Cellular Uptake Studies : Fluorescence tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
- Binding Affinity : Surface plasmon resonance (SPR) to measure dissociation constants () with purified receptors .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Molecular Dynamics Simulations : Compare docking poses (e.g., AutoDock Vina) with experimental binding data to identify steric clashes or solvation effects .
- Mutagenesis Studies : Replace key residues (e.g., Asp189 in serine proteases) to validate computational binding models .
- Metabolite Profiling : Use LC-MS/MS to detect off-target interactions or metabolic byproducts that may explain discrepancies .
Advanced: What strategies enhance the compound’s selectivity for specific biological targets?
Answer:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dimethylamino vs. piperazinyl groups) and compare IC values across related targets .
- Fragment-Based Design : Co-crystallize truncated analogs (e.g., without the methoxycarbonyl group) to identify critical binding motifs .
- Proteome-wide Profiling : Use affinity pulldown coupled with mass spectrometry to assess off-target binding .
Advanced: How do the methoxycarbonyl and dimethylamino groups influence physicochemical properties?
Answer:
- LogP and Solubility : The methoxycarbonyl group increases hydrophilicity (clogP reduction by ~1.2 units), while the dimethylamino group enhances membrane permeability via cation-π interactions .
- pH-Dependent Stability : The dimethylamino group (pKa ~8.5) may protonate in lysosomal compartments, affecting intracellular accumulation .
- Synthetic Derivatization : Replace the methoxycarbonyl with a cyano group to study electronic effects on enzyme inhibition .
Advanced: What experimental approaches are recommended for toxicity profiling?
Answer:
- In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells at concentrations ≥10 μM to assess acute toxicity .
- hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiotoxicity risks (IC < 1 μM indicates high risk) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life () and identify reactive metabolites via CYP450 inhibition assays .
Advanced: How can researchers improve the compound’s pharmacokinetic properties?
Answer:
- Pro-Drug Design : Convert the carboxylic acid to an ethyl ester for enhanced oral bioavailability, followed by enzymatic hydrolysis in vivo .
- PEGylation : Attach polyethylene glycol (PEG) chains to the dimethylamino group to prolong plasma half-life .
- Caco-2 Permeability Assays : Optimize logD values (target 1–3) to balance solubility and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
